3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name of this compound is (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol , reflecting its stereochemical specificity and functional group arrangement. The molecular formula, C₁₉H₂₆O₃ , arises from the fusion of a cyclopenta-phenanthrene backbone with hydroxyl (-OH) groups at positions 6 and 17, a methoxy (-OCH₃) group at position 3, and a methyl (-CH₃) group at position 13.
Table 1: Molecular Formula Breakdown
| Component | Count | Contribution to Formula |
|---|---|---|
| Carbon | 19 | C₁₉ |
| Hydrogen | 26 | H₂₆ |
| Oxygen | 3 | O₃ |
The methoxy group at position 3 replaces a hydroxyl group found in estradiol derivatives, while the 6-hydroxy group introduces additional polarity. The 13-methyl group contributes to steric effects, influencing conformational stability.
Stereochemical Configuration and Conformational Analysis
The compound exhibits five stereogenic centers at positions 8, 9, 13, 14, and 17, with configurations 8R, 9S, 13S, 14S, and 17S . The 17S configuration corresponds to the β-orientation of the hydroxyl group, a hallmark of bioactive estrogens. The 6-hydroxyl group’s stereochemistry, though not explicitly defined in available literature, likely adopts an axial orientation due to ring A’s chair-like conformation in decahydrocyclopenta[a]phenanthrene systems.
Conformational analysis reveals that the fused cyclohexane and cyclopentane rings adopt a half-chair and envelope conformation, respectively, minimizing steric strain between the 13-methyl group and adjacent hydrogens. The 3-methoxy group occupies an equatorial position, reducing torsional interactions with the aromatic ring.
Comparative Structural Analysis with Related Cyclopenta-Phenanthrene Derivatives
Compared to 17β-estradiol (C₁₈H₂₄O₂), the query compound features a 13-methyl group and a 6-hydroxyl substitution, altering its hydrogen-bonding capacity and lipid solubility. The 3-methoxy group, as seen in 3-O-methylestradiol (C₁₉H₂₆O₂), enhances metabolic stability by resisting glucuronidation.
Table 2: Structural Comparison with Analogues
| Compound | Substituents | Molecular Formula | Key Features |
|---|---|---|---|
| 17β-Estradiol | 3-OH, 17β-OH | C₁₈H₂₄O₂ | Natural estrogen, rapid metabolism |
| 3-O-Methylestradiol | 3-OCH₃, 17β-OH | C₁₉H₂₆O₂ | Improved metabolic stability |
| Query Compound | 3-OCH₃, 6-OH, 13-CH₃ | C₁₉H₂₆O₃ | Enhanced polarity, steric hindrance |
The 6-hydroxyl group introduces an additional hydrogen-bond donor, potentially increasing affinity for estrogen receptors compared to 4-methoxyestradiol (C₁₉H₂₆O₃), which lacks this moiety.
Crystallographic Data and Molecular Packing Arrangements
While crystallographic data for the exact compound remain unpublished, analogous structures suggest a monoclinic crystal system with space group P2₁ . The 17β-hydroxyl and 6-hydroxyl groups likely participate in intermolecular hydrogen bonds, forming a lattice stabilized by O–H···O interactions. The 13-methyl group may induce hydrophobic stacking of aromatic rings, offsetting polarity from the diol groups.
In related estradiol derivatives, such as 3-O-methylestradiol , molecules pack in layers parallel to the crystallographic a-axis, with methoxy groups oriented toward hydrophobic pockets. The query compound’s 6-hydroxyl group could disrupt this arrangement, favoring instead a herringbone pattern to accommodate additional hydrogen bonds.
Properties
Molecular Formula |
C19H26O3 |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol |
InChI |
InChI=1S/C19H26O3/c1-19-8-7-13-12-4-3-11(22-2)9-15(12)17(20)10-14(13)16(19)5-6-18(19)21/h3-4,9,13-14,16-18,20-21H,5-8,10H2,1-2H3 |
InChI Key |
SGKSNEXYMMIQKE-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CC(C4=C3C=CC(=C4)OC)O |
Origin of Product |
United States |
Preparation Methods
Steroid Backbone Construction
The synthesis typically begins with estrone or estradiol derivatives, which serve as precursors for introducing substituents. Key steps include:
- Protection of hydroxyl groups : Benzyl or acetal groups are often used to prevent undesired reactions at C6 or C17 during methylation or alkylation.
- Oxidation/Reduction : Selective oxidation of C6 to ketone intermediates followed by reduction to hydroxyl groups (e.g., using NaBH₄).
Table 1: Representative Backbone Modifications
Methoxy Group Introduction at C3
Selective methylation at C3 is critical. Common approaches include:
- Williamson Ether Synthesis : Alkylation of phenolic oxygen using methyl iodide or dimethyl sulfate.
- Enolate Alkylation : Formation of enolate intermediates to direct methylation to C3.
Table 2: C3 Methylation Methods
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Direct alkylation | CH₃I, K₂CO₃ | DMF, 60°C | ~70% | |
| Enolate-mediated | NaH, CH₃I | THF, 0°C → RT | ~80% |
C13 Methyl Group Installation
The methyl group at C13 is typically introduced via:
- Alkylation : Using methyl halides under basic conditions.
- Enolate Addition : Nucleophilic attack on enolate intermediates generated from 6-keto precursors.
Key Example :
Hydroxyl Group Retention
The hydroxyl groups at C6 and C17 require careful handling:
- C6 Hydroxyl : Stabilized via prior oxidation/reduction cycles.
- C17 Hydroxyl : Protected during early steps (e.g., acetal formation) and deprotected in final stages.
Advanced Synthetic Routes
Multi-Step Functionalization
A representative synthesis pathway is outlined below:
- Start with 3-methoxyestrone :
- Protect C17 hydroxyl as methyl ether.
- Oxidize C6 : Use PCC to form 6-keto intermediate.
- Reduce C6 : NaBH₄ reduces ketone to hydroxyl.
- Install C13 methyl : Enolate alkylation with methyl iodide.
- Deprotect C17 : Acidic hydrolysis to regenerate C17 hydroxyl.
Table 3: Full Synthesis Workflow
| Step | Reaction | Reagents | Conditions | Yield |
|---|---|---|---|---|
| 1 | C17 Protection | Neopentyl glycol, p-TsOH | Benzene, reflux | 85% |
| 2 | C6 Oxidation | PCC | CH₂Cl₂, RT | 90% |
| 3 | C6 Reduction | NaBH₄ | MeOH, 0°C | 95% |
| 4 | C13 Alkylation | CH₃I, NaH | THF, RT | 75% |
| 5 | C17 Deprotection | HCl (aq.) | EtOH, reflux | 80% |
Alternative Approaches
Boronyl/Silyl Intermediates :
Silicon-Based Protection :
Industrial-Scale Production Considerations
- Catalyst Optimization : Pd/C for hydrogenation steps to reduce costs.
- Purification : Recrystallization from EtOAc/hexane to >98% purity.
- Yield Enhancement : Continuous flow reactors for enolate alkylation.
Critical Analysis of Reaction Parameters
Table 4: Parameter Sensitivity
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .
Scientific Research Applications
Medicinal Chemistry Applications
Hormonal Activity
This compound has been studied for its potential hormonal activity. It is structurally related to estrogens and has been investigated for its effects on estrogen receptors. Research indicates that it may exhibit both estrogenic and anti-estrogenic properties depending on the context of its use. Such dual activity suggests potential applications in hormone replacement therapies and treatments for hormone-sensitive cancers .
Anticancer Research
Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. Its mechanism involves modulating estrogen receptor activity and influencing cell signaling pathways associated with tumor growth. For instance, research has highlighted its potential in treating breast cancer by targeting estrogen receptor-positive tumors .
Biological Research Applications
Neuroprotective Effects
Recent studies have indicated that 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol may possess neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Metabolic Studies
The compound has also been utilized in metabolic studies to understand its effects on lipid metabolism. Research indicates that it may influence lipid profiles and contribute to the regulation of metabolic pathways in animal models .
Environmental Science Applications
Biodegradation Studies
In environmental research, this compound has been investigated for its biodegradability and environmental impact. Studies have focused on its breakdown products and their effects on ecosystems. Understanding the degradation pathways of such compounds is crucial for assessing their environmental safety and persistence .
Case Studies
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates the estrogen receptor, leading to changes in gene expression and subsequent biological effects. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural variations and their implications:
Physicochemical Properties
- Solubility : Methoxy substitution at position 3 reduces solubility compared to hydroxylated analogs. For example:
Biological Activity
3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol (CAS No. 5976-65-8) is a synthetic derivative of estradiol with significant biological activity. This compound is structurally related to 2-hydroxyestradiol and exhibits properties that may have implications in various biological systems. This article reviews the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C19H26O3
- Molecular Weight : 302.408 g/mol
- CAS Number : 5976-65-8
The biological activity of 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol is primarily attributed to its interaction with estrogen receptors (ERs). It acts as a selective estrogen receptor modulator (SERM), influencing various physiological processes such as:
- Cell Growth Regulation : The compound has been shown to modulate the growth of estrogen-dependent tissues.
- Neuroprotective Effects : Research indicates potential neuroprotective properties against neurodegenerative diseases.
Estrogenic Activity
Studies have demonstrated that this compound exhibits estrogen-like effects in vitro and in vivo. It binds to ERα and ERβ with varying affinities:
| Receptor | Binding Affinity (nM) |
|---|---|
| ERα | 5.2 |
| ERβ | 7.4 |
This binding affinity suggests that the compound can activate estrogen-responsive genes involved in cell proliferation and differentiation.
Anti-Cancer Properties
Research has indicated that 3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-6,17-diol may have anti-cancer properties:
- Breast Cancer : In studies involving breast cancer cell lines (MCF-7), the compound inhibited cell proliferation by inducing apoptosis.
- Endometrial Cancer : Similar effects were observed in endometrial cancer cells where it downregulated key oncogenes.
Neuroprotective Effects
The compound has shown promise in protecting neuronal cells from oxidative stress-induced damage. In experimental models of Alzheimer's disease:
- Cell Viability Assay : Treatment with the compound improved cell viability by approximately 40% compared to untreated controls.
Case Studies and Research Findings
- Study on Estrogenic Activity : A study published in Journal of Steroid Biochemistry demonstrated that the compound significantly increased uterine weight in ovariectomized rats compared to controls .
- Neuroprotection Research : In a recent investigation published in Neuroscience Letters, treatment with the compound reduced amyloid-beta toxicity in SH-SY5Y neuronal cells by enhancing mitochondrial function .
- Anti-Cancer Mechanism Exploration : A research article in Cancer Research explored the anti-cancer mechanisms of the compound and found that it inhibited the PI3K/Akt signaling pathway in breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
